![molecular formula C22H30N6O2 B5572777 5-{4-[3-(2-methoxy-1-methylethyl)-3H-imidazo[4,5-b]pyridin-2-yl]butanoyl}-2-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5572777.png)
5-{4-[3-(2-methoxy-1-methylethyl)-3H-imidazo[4,5-b]pyridin-2-yl]butanoyl}-2-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound belongs to a family of heterocyclic compounds known for their diverse chemical and biological activities. These activities are derived from their complex molecular structures which often include imidazo[4,5-b]pyridin and pyrazolo[1,5-a][1,4]diazepine moieties. These moieties are common in molecules exhibiting a range of pharmacological effects.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step chemical reactions, starting from basic heterocyclic amines or pyridines. A key step in the synthesis involves selective C-acylation reactions, as detailed in the synthesis of azaheterocycle-fused [1,3]diazepines (Masurier et al., 2012). Such methodologies could potentially apply to the synthesis of the specified compound, involving strategic functionalization and cyclization steps to construct the complex framework.
Molecular Structure Analysis
The molecular structure of similar compounds involves intricate arrangements of nitrogen-containing rings, which significantly influence their chemical behavior and biological activity. X-ray crystallography and computational modeling, including molecular electrostatic potential values, are commonly used for structural analysis, providing insights into the conformational preferences and reactive sites of these molecules (Reisinger et al., 2004).
Wissenschaftliche Forschungsanwendungen
Molecular Design and Drug Discovery
Research involving structurally related compounds, such as 4-diazinyl- and 4-pyridinylimidazoles, has shown significant potential in the design of angiotensin II antagonists, demonstrating the importance of heteroaromatic rings and their nitrogen positioning for receptor binding affinity. These findings suggest that our compound could be investigated for similar receptor-targeted activities, given its complex heteroaromatic structure that might interact with biological targets in unique ways (Harmat et al., 1995).
Synthesis and Chemical Reactivity
Selective C-acylation techniques, as studied in the synthesis of imidazopyridine-fused [1,3]diazepinones, underline the synthetic accessibility of complex diazepine derivatives. These methods offer a blueprint for synthesizing and modifying the compound , highlighting the versatility of reactions involving 2-aminoimidazo[1,2-a]pyridine derivatives (Masurier et al., 2012).
Potential Pharmacological Applications
Imidazo[1,2-b]pyridazine and related scaffolds have been explored for central nervous system activities, including benzodiazepine receptor interaction. Given the structural similarities, research into our compound could extend into neurological and psychiatric disorder treatments, exploring its interaction with central and peripheral-type benzodiazepine receptors (Barlin et al., 1997).
Antiviral Research
Compounds within the azolo[1,4]diazepine class, which share core structural motifs with the compound , have shown promise in antiviral research. Their structural modifications lead to significant pharmacological potentials, suggesting that further exploration of our compound could uncover novel antiviral agents (Attaby et al., 2007).
Eigenschaften
IUPAC Name |
4-[3-(1-methoxypropan-2-yl)imidazo[4,5-b]pyridin-2-yl]-1-(2-methyl-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-5-yl)butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O2/c1-16-13-18-14-26(11-6-12-27(18)25-16)21(29)9-4-8-20-24-19-7-5-10-23-22(19)28(20)17(2)15-30-3/h5,7,10,13,17H,4,6,8-9,11-12,14-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDJOWAPWHTUSRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2CCCN(CC2=C1)C(=O)CCCC3=NC4=C(N3C(C)COC)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-{4-[3-(2-methoxy-1-methylethyl)-3H-imidazo[4,5-b]pyridin-2-yl]butanoyl}-2-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.